2,2,2-trifluoro-N-[(3R,4S)-4-(3-fluorophenyl)piperidin-3-yl]acetamide 2,2,2-trifluoro-N-[(3R,4S)-4-(3-fluorophenyl)piperidin-3-yl]acetamide
Brand Name: Vulcanchem
CAS No.: 1989638-02-9
VCID: VC6322380
InChI: InChI=1S/C13H14F4N2O/c14-9-3-1-2-8(6-9)10-4-5-18-7-11(10)19-12(20)13(15,16)17/h1-3,6,10-11,18H,4-5,7H2,(H,19,20)/t10-,11-/m0/s1
SMILES: C1CNCC(C1C2=CC(=CC=C2)F)NC(=O)C(F)(F)F
Molecular Formula: C13H14F4N2O
Molecular Weight: 290.262

2,2,2-trifluoro-N-[(3R,4S)-4-(3-fluorophenyl)piperidin-3-yl]acetamide

CAS No.: 1989638-02-9

Cat. No.: VC6322380

Molecular Formula: C13H14F4N2O

Molecular Weight: 290.262

* For research use only. Not for human or veterinary use.

2,2,2-trifluoro-N-[(3R,4S)-4-(3-fluorophenyl)piperidin-3-yl]acetamide - 1989638-02-9

Specification

CAS No. 1989638-02-9
Molecular Formula C13H14F4N2O
Molecular Weight 290.262
IUPAC Name 2,2,2-trifluoro-N-[(3R,4S)-4-(3-fluorophenyl)piperidin-3-yl]acetamide
Standard InChI InChI=1S/C13H14F4N2O/c14-9-3-1-2-8(6-9)10-4-5-18-7-11(10)19-12(20)13(15,16)17/h1-3,6,10-11,18H,4-5,7H2,(H,19,20)/t10-,11-/m0/s1
Standard InChI Key VMPCYCLMXMGMPI-QWRGUYRKSA-N
SMILES C1CNCC(C1C2=CC(=CC=C2)F)NC(=O)C(F)(F)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a piperidine ring with a 3-fluorophenyl group at the 4-position and a trifluoroacetamide group at the 3-position (Figure 1). The stereochemical configuration (3R,4S) is critical for its three-dimensional orientation, which impacts receptor binding and metabolic stability .

Molecular Formula: C13H13F5N2O\text{C}_{13}\text{H}_{13}\text{F}_5\text{N}_2\text{O}
Molecular Weight: 324.25 g/mol
Key Functional Groups:

  • Trifluoroacetamide (CF3CONH\text{CF}_3\text{CONH}-)

  • 3-Fluorophenyl substituent

  • Piperidine core

Table 1: Structural comparison with related compounds

Compound NameMolecular FormulaKey Differences
2,2,2-Trifluoroacetamide C2H2F3NO\text{C}_2\text{H}_2\text{F}_3\text{NO}Lacks piperidine and aryl groups
N-[4-(4-Fluorophenyl)piperidin-3-yl]acetamideC13H15FN2O\text{C}_{13}\text{H}_{15}\text{F}\text{N}_2\text{O}4-fluorophenyl isomer, no trifluoromethyl

Stereochemical Significance

The (3R,4S) configuration ensures optimal spatial alignment for interactions with chiral biological targets. Enantiomeric pairs of similar piperidine derivatives demonstrate divergent binding affinities for serotonin (5-HT) and norepinephrine (NET) transporters, underscoring the importance of stereochemistry .

Synthesis and Characterization

Key Challenges:

  • Regioselectivity: Ensuring correct substitution on the piperidine ring.

  • Stereocontrol: Achieving high enantiomeric excess via chiral catalysts or resolution techniques.

Analytical Characterization

Hypothetical characterization data based on analogs:

  • NMR: 19F^{19}\text{F} NMR would show distinct signals for the trifluoromethyl (-78 ppm) and aryl fluorine (-112 ppm) .

  • HPLC: Chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to confirm enantiopurity.

TargetPredicted KiK_i (nM)Basis for Prediction
5-HT1A_{1A}15–30Comparison to L-694,458
NET50–100Similarity to DMP 777

Therapeutic Applications

  • Neuropsychiatric Disorders: Antidepressant/anxiolytic effects via monoaminergic modulation.

  • Neurodegenerative Diseases: Potential neuroprotection through oxidative stress reduction.

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